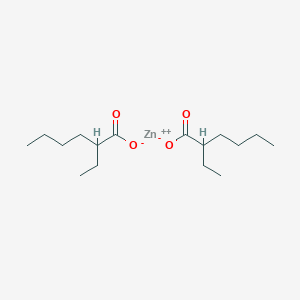

Octanoate de zinc-2-éthyle

Vue d'ensemble

Description

Zinc 2-ethylhexanoate is a chemical compound used as a precursor in various synthesis processes due to its solubility and reactivity. It is a zinc salt of 2-ethylhexanoic acid and is often utilized in the preparation of nanomaterials and coatings due to its ability to decompose and yield zinc oxide (ZnO) under specific conditions.

Synthesis Analysis

The sol-gel synthesis of nanocrystalline ZnO powders involves the use of zinc 2-ethylhexanoate as a starting material. This compound is dissolved in 2-propanol and reacted with a tetramethylammonium hydroxide (TMAH) aqueous solution to initiate the hydrolysis process, leading to the formation of ZnO particles with controlled size and shape .

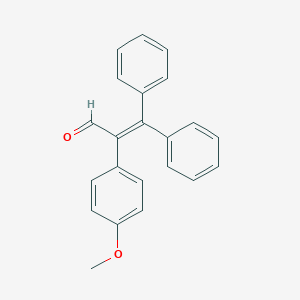

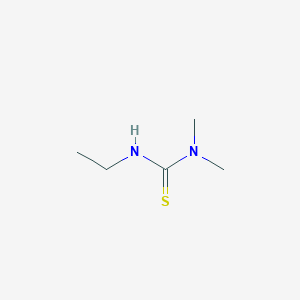

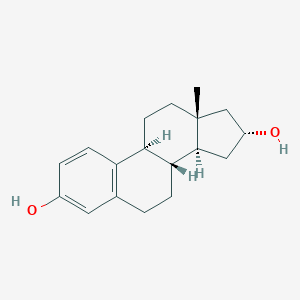

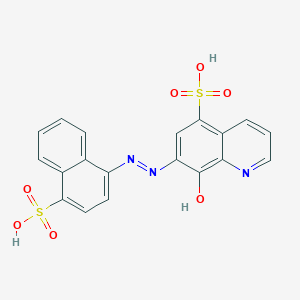

Molecular Structure Analysis

In the context of microwave synthesis of ZnS:Mn2+ nano-phosphors, zinc 2-ethylhexanoate serves as a zinc precursor. The resulting nano-particles have 2-ethylhexanoic acid chemisorbed onto their surface, with the carboxylate group coordinating symmetrically to the Zn atoms, forming covalent Zn–O bonds. This surface modification is crucial for preventing particle agglomeration and enhancing luminescence intensity .

Chemical Reactions Analysis

Zinc 2-ethylhexanoate is also used in the ring-opening polymerization of various lactones. It acts as an initiator in combination with butyl alcohol, leading to the formation of polyesters. The kinetics of this polymerization process have been studied, showing a first-order propagation in monomer concentration and allowing for the determination of relative polymerization rates .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc 2-ethylhexanoate are exploited in the spin coating of transparent ZnO films. As a liquid at room temperature, it can be applied to substrates without precipitation. Upon heating, it decomposes to form ZnO films with excellent optical transmittance, mechanical properties, and low surface roughness . Additionally, when used in sol-gel methods, zinc 2-ethylhexanoate enables the production of ZnO films at lower temperatures compared to traditional zinc acetate-based monomers, influencing the degree of crystallinity and crystal size of the resulting films .

In rubber technology, zinc 2-ethylhexanoate has been evaluated as an activator for sulfur vulcanization. It represents a potential substitute for the conventional ZnO and fatty acid activator system, with the possibility of reducing zinc content in rubber compounds without negatively affecting the cure and physical properties .

Applications De Recherche Scientifique

Stabilisateur thermique pour le polychlorure de vinyle

L’octanoate de zinc-2-éthyle est largement utilisé comme stabilisateur thermique dans les applications de polychlorure de vinyle (PVC) . Il contribue à empêcher la dégradation du PVC lorsqu’il est exposé à la chaleur, ce qui prolonge la durée de vie des produits en PVC .

Catalyseur de polyuréthane

Dans le domaine de la production de polyuréthane, l’this compound agit comme un catalyseur . Il accélère la réaction entre les polyols et les isocyanates, qui sont les principaux composants du polyuréthane .

Additif pour lubrifiant

L’this compound est également utilisé comme additif dans les lubrifiants . Il améliore les performances des lubrifiants en améliorant leur stabilité thermique et en réduisant les frottements .

Catalyseur pour peintures et revêtements

Ce composé est utilisé comme catalyseur dans la production de peintures et de revêtements <svg class="icon" height="1

Mécanisme D'action

Target of Action

Zinc 2-ethylhexanoate primarily targets zinc transporters . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .

Mode of Action

Zinc 2-ethylhexanoate interacts with its targets, the zinc transporters, to facilitate the transport of Zn2+ across biological membranes . This process requires a series of conformational changes in the transporters . The compound plays a crucial role in ensuring efficient Zn2+ transport .

Biochemical Pathways

Zinc 2-ethylhexanoate affects the biochemical pathways involving zinc transporters. These transporters are involved in various Zn2+ transport systems identified in bacteria, yeasts, plants, and humans . The compound’s interaction with these transporters can influence the downstream effects of these pathways, including Zn2+ homeostasis and the functioning of proteins and enzymes that require Zn2+ as a cofactor .

Pharmacokinetics

It’s known that the compound is a viscous liquid , which may impact its bioavailability.

Result of Action

The action of Zinc 2-ethylhexanoate results in the maintenance of Zn2+ homeostasis within cells . This is crucial for the functioning of many proteins and enzymes that require Zn2+ as a cofactor . Additionally, the compound is used as a catalyst in organic synthesis reactions, including ester synthesis, polymerization reactions, and alcohol-acid reactions . It also serves as an additive in coatings, plastics, and rubber, providing preservative effects and stabilizing material properties .

Action Environment

The action, efficacy, and stability of Zinc 2-ethylhexanoate can be influenced by environmental factors. For instance, the compound should avoid contact with strong oxidizing agents and strong acids . During handling, personal protective equipment such as protective eyeglasses, gloves, and protective clothing should be worn . Furthermore, the compound’s action can be influenced by its physical state (it’s a viscous liquid

Safety and Hazards

Zinc 2-ethylhexanoate may cause immediate or delayed severe eye irritation and skin irritation . Inhalation of dust or particulates may irritate the respiratory tract . It is harmful to aquatic life with long-lasting effects .

Relevant Papers The relevant papers retrieved discuss the use of Zinc 2-ethylhexanoate in various applications. For instance, one paper discusses its use to improve conductivity and lithium deposition for poly (ethylene oxide) based all-solid-state lithium metal battery .

Propriétés

IUPAC Name |

zinc;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNXAMCERSVZCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027065 | |

| Record name | Zinc 2-ethylhexoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000159 [mmHg] | |

| Record name | Zinc 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

136-53-8, 85203-81-2 | |

| Record name | Zinc 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085203812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc 2-ethylhexoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J848924K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

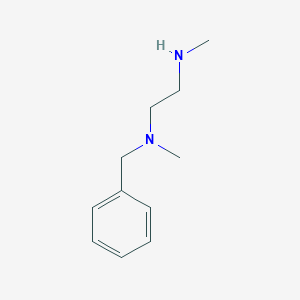

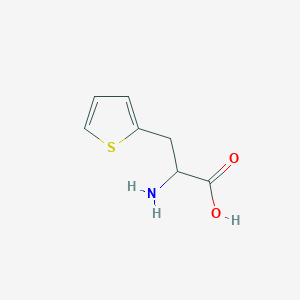

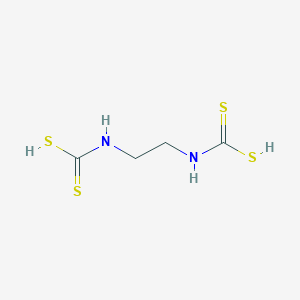

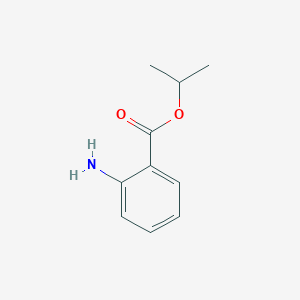

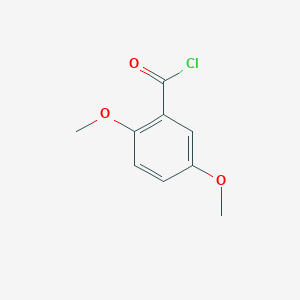

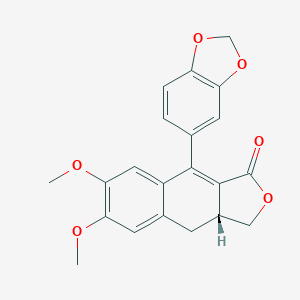

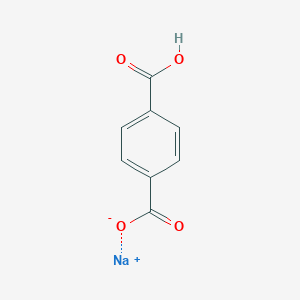

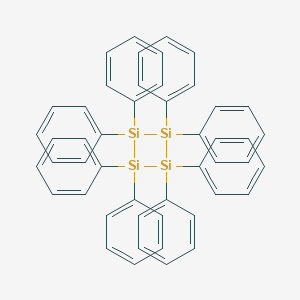

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Zinc 2-ethylhexanoate and what is its primary use in research?

A1: Zinc 2-ethylhexanoate is a Zinc-containing organic compound frequently employed in materials science and chemical research. It serves as a versatile precursor for synthesizing zinc oxide (ZnO) [, ], a material with applications in electronics, optics, and catalysis.

Q2: How does Zinc 2-ethylhexanoate contribute to the formation of ZnO?

A2: Zinc 2-ethylhexanoate acts as a source of zinc ions. Under specific conditions, like those found in sol-gel processes or chemical vapor deposition, the organic component of the compound decomposes, leaving behind ZnO. [, , ].

Q3: What are the advantages of using Zinc 2-ethylhexanoate compared to other zinc sources for ZnO synthesis?

A3: Research suggests that Zinc 2-ethylhexanoate allows for the creation of ZnO films at lower temperatures compared to traditional precursors like zinc acetate. []. This can be advantageous in applications where high processing temperatures are undesirable.

Q4: Beyond ZnO production, are there other notable applications of Zinc 2-ethylhexanoate?

A4: Yes, Zinc 2-ethylhexanoate is employed in various fields. In rubber manufacturing, it functions as an activator for sulfur vulcanization, impacting the curing process and final properties of rubber products [, ]. It also finds utility in producing hybrid polymers for marine antifouling coatings, leveraging its ability to control surface properties and release zinc compounds [].

Q5: Can you elaborate on the role of Zinc 2-ethylhexanoate in sulfur vulcanization?

A5: In sulfur vulcanization, Zinc 2-ethylhexanoate can partially or even entirely replace traditional activators such as zinc oxide and fatty acids. []. It facilitates the crosslinking of rubber molecules with sulfur, enhancing the material's strength, elasticity, and resistance to heat and solvents.

Q6: How does the structure of Zinc 2-ethylhexanoate influence its properties and applications?

A6: The structure of Zinc 2-ethylhexanoate contributes to its effectiveness in various applications:

- Reactivity: The zinc center in the molecule can coordinate with other molecules or surfaces, influencing the properties of the final material. For example, in rubber vulcanization, it is believed to interact with sulfur and accelerators, influencing the crosslinking process. []

Q7: Has Zinc 2-ethylhexanoate been studied in the context of nanoparticle synthesis?

A7: Yes, research indicates that Zinc 2-ethylhexanoate has been successfully used in the synthesis of manganese-ion-doped zinc sulfide nanoparticles (ZnS:Mn2+). [] These nanoparticles are known for their bright luminescence, making them potentially valuable in applications like displays and sensors.

Q8: What are the key factors influencing the properties of nanoparticles synthesized using Zinc 2-ethylhexanoate?

A8: Studies suggest that the microwave power used during synthesis plays a significant role in determining the particle size and luminescence intensity of ZnS:Mn2+ nanoparticles []. This highlights the importance of carefully controlling synthesis parameters when utilizing this precursor.

Q9: Are there any studies exploring the use of Zinc 2-ethylhexanoate in the preparation of hybrid nanoparticles?

A9: Indeed, research shows that Zinc 2-ethylhexanoate has been employed in creating well-defined poly(styrene-co-acrylonitrile)/ZnO hybrid nanoparticles through a ligand exchange strategy. [] This method allows for control over the morphology, ZnO content, and grafting density of the resulting nanocomposites.

Q10: What are the potential benefits of using hybrid nanoparticles in material science?

A10: Hybrid nanoparticles combine the properties of different materials at the nanoscale, leading to enhanced or novel characteristics. In the case of poly(styrene-co-acrylonitrile)/ZnO hybrid nanoparticles, the combination of the polymer's processability with ZnO's semiconducting properties could lead to applications in areas like optoelectronics and sensing. []

Q11: What are the environmental considerations related to the use and disposal of Zinc 2-ethylhexanoate?

A11: While Zinc 2-ethylhexanoate offers numerous benefits, it is essential to consider its environmental impact. Research on its ecotoxicological effects and degradation pathways is limited. Therefore, responsible waste management practices and exploration of alternative, more sustainable precursors are crucial to mitigate potential risks.

Q12: What analytical techniques are commonly used to characterize Zinc 2-ethylhexanoate and materials derived from it?

A12: Several analytical techniques are employed to study Zinc 2-ethylhexanoate and its derivatives. These include:

- Fourier transform infrared spectroscopy (FTIR): This technique helps identify functional groups and study the molecular structure of Zinc 2-ethylhexanoate and its interactions with other components in a material. []

- X-ray diffraction (XRD): XRD is used to determine the crystallinity and crystal structure of ZnO films prepared using Zinc 2-ethylhexanoate. [, ]

- Scanning electron microscopy (SEM): SEM allows for visualizing the morphology and microstructure of materials, including ZnO films and nanoparticles. [, ]

- Transmission electron microscopy (TEM): TEM provides higher resolution images than SEM, enabling the characterization of nanoparticles and their size distribution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.